Thieno[3,2-C]pyridine-2-carbaldehyde
Overview
Description
Thieno[3,2-C]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C8H5NOS and its molecular weight is 163.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
Thieno[3,2-c]pyridine-2-carbaldehyde has been utilized in the synthesis of novel α-aminophosphonate derivatives, exhibiting promising anticancer activities. These compounds, synthesized via Mannich-type reactions, have shown significant inhibitory effects against cancer cell lines like EC109 and HepG2, with certain derivatives achieving over 90% inhibition rates (Ma et al., 2013).
Optical Properties and Potential Applications
This compound has been integral in developing 4,5-dihydrothieno[3,2-c]quinolines and their functional derivatives. These derivatives demonstrate moderate to high fluorescence quantum yields, suggesting potential applications as invisible ink dyes due to their optical properties (Bogza et al., 2018).
Development of Novel Heterocyclic Compounds
This compound plays a crucial role in the creation of new heterocyclic compounds. For instance, its reaction with cyanothioacetamide led to potassium 6-amino-4-(1H-indol-3-yl)-3,5-dicyanopyridine-2-thiolate, a precursor for developing functional derivatives of 3-(pyridine-4-yl)-1H-indole and 4-(1H-indol-3-yl)-thieno[2,3-b]pyridine (Dotsenko et al., 2018).
Antibacterial Properties
The compound has been used to synthesize 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives, exhibiting notable antibacterial properties against both Gram-positive and Gram-negative bacterial strains. These derivatives were synthesized through a series of chemical reactions and demonstrated efficacy comparable to the reference antibiotic, norfloxacin (Rao et al., 2019).
Photochemical Applications
The compound has been involved in synthesizing 4H-thieno[3,2-c]chromene-2-carbaldehydes through photochemical cyclization. These derivatives, with their high yield and unique photophysical properties, are potential candidates for covert marking pigments (Ulyankin et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Thieno[3,2-C]pyridine-2-carbaldehyde is primarily targeted towards the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the activity of G protein-coupled receptors, which are involved in a wide range of physiological processes.
Mode of Action
The compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . The thieno[3,2-C]pyridine scaffold forms hydrogen bonds with the hinge region of the kinase . This interaction inhibits the kinase’s activity, thereby modulating the function of G protein-coupled receptors .
Biochemical Pathways
The inhibition of GRK2 by this compound affects the signaling pathways mediated by G protein-coupled receptors . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its inhibitory effect on GRK2 . By inhibiting this kinase, the compound can modulate the activity of G protein-coupled receptors, potentially influencing a variety of cellular processes.
Properties
IUPAC Name |
thieno[3,2-c]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWWQVDSQWYRIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607176 | |
Record name | Thieno[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94226-19-4 | |
Record name | Thieno[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Thieno[3,2-C]pyridine-2-carbaldehyde of interest in medicinal chemistry?
A1: this compound is a heterocyclic compound structurally similar to quinoline and isoquinoline, which are known for their diverse biological activities. This structural similarity suggests that this compound derivatives might also exhibit valuable pharmacological properties. Recent research has focused on using it as a precursor for synthesizing α-aminophosphonate derivatives []. These derivatives have shown promising anticancer activity against specific cancer cell lines, making them attractive candidates for further drug development efforts.
Q2: How was this compound used to synthesize the α-aminophosphonate derivatives in the study?
A2: Researchers synthesized a series of novel α-aminophosphonate derivatives containing Thieno[3,2-C]pyridine using a multi-step process. First, they synthesized this compound (4) starting from 3-thiophene formaldehyde and 2,2-dimethoxyethanamine via nucleophilic addition, reduction, substitution, cyclization, and formylation reactions. Then, they employed a Mannich-type reaction involving this compound (4), a phosphate ester, and an aromatic amine to produce the final α-aminophosphonate derivatives []. This synthetic strategy allowed for the creation of a library of compounds with varying substituents, enabling the exploration of structure-activity relationships and the identification of promising candidates for further investigation.
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